

Differentiating Endogenous and Exogenous Succinate Pools: A Technical Guide

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Executive Summary: Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged from its metabolic role to become a critical signaling molecule in various physiological and pathological states. A fundamental challenge for researchers is distinguishing the effects of intracellularly produced (endogenous) succinate from those of succinate taken up from the extracellular environment (exogenous). This guide provides an in-depth overview of the distinct roles of these two succinate pools, details the experimental methodologies required to differentiate them, and presents the signaling pathways they govern. The primary method for this differentiation, stable isotope-resolved metabolomics, is detailed herein, offering a robust framework for researchers in immunology, oncology, and metabolic diseases to precisely dissect the contributions of each succinate pool.

The Two Faces of Succinate: Endogenous vs. Exogenous Pools

Succinate's function is intrinsically linked to its location. The distinction between the endogenous pool, generated within the cell, and the exogenous pool, originating from the extracellular milieu, is crucial for understanding its diverse biological impacts.

Endogenous Succinate Production

The primary source of endogenous succinate is the mitochondrial TCA cycle, where it is synthesized from succinyl-CoA.[1] However, under specific conditions such as hypoxia or inflammation, succinate can accumulate through alternative pathways, including the reverse



activity of succinate dehydrogenase (SDH), the purine nucleotide cycle, and glutamine-dependent anaplerosis.[1][2] This mitochondrial succinate can be exported to the cytosol via the dicarboxylate carrier (SLC25A10), where it can exert its signaling functions.[3]

Exogenous Succinate Sources and Uptake

The extracellular space contains a distinct pool of succinate, which can originate from neighboring cells, particularly under ischemic or inflammatory conditions, or from the gut microbiota.[4][5] For cells to respond to or metabolize this exogenous succinate, it must be transported across the plasma membrane. This uptake is primarily mediated by monocarboxylate transporters (MCTs), such as MCT1, and sodium-dependent dicarboxylate transporters from the SLC13 family.[1][6][7][8] Once inside the cell, exogenous succinate can supplement the intracellular pool and be metabolized or participate in signaling.



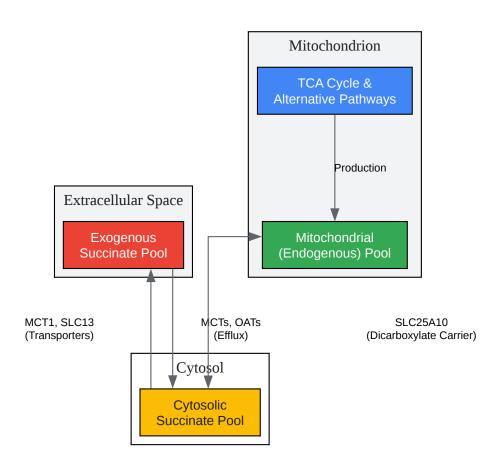


Diagram 1: Cellular Succinate Pools and Transport Pathways.

Differential Signaling Pathways

The distinct localization of succinate pools dictates the signaling pathways they activate. Endogenous succinate primarily acts as an intracellular metabolic signal, while exogenous succinate functions as an extracellular ligand for a specific receptor.

Intracellular Signaling: The Endogenous Effect



When endogenous succinate accumulates in the cytosol, particularly during hypoxia or inflammation, it acts as a potent signaling molecule. Its primary intracellular role is the inhibition of prolyl hydroxylase domain (PHD) enzymes.[1][9] This inhibition prevents the degradation of Hypoxia-Inducible Factor- 1α (HIF- 1α), leading to its stabilization and the subsequent transcription of pro-inflammatory and metabolic genes.[1][10] Additionally, high levels of mitochondrial succinate can drive reverse electron transport (RET) at complex I, leading to the production of reactive oxygen species (ROS), which further stabilizes HIF- 1α .[1][5] Accumulated succinate also promotes protein succinylation, a post-translational modification that can alter the function of metabolic enzymes.[1][4]

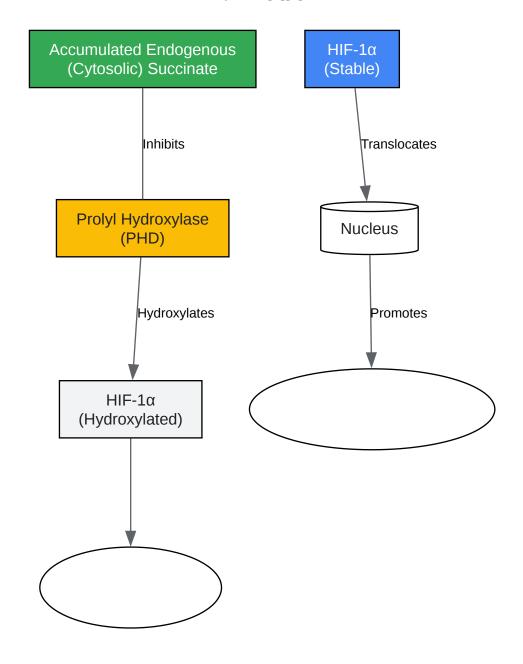




Diagram 2: Endogenous Succinate Signaling via HIF- 1α Stabilization.

Extracellular Signaling: The Exogenous Effect

Exogenous succinate acts as a hormone-like signaling molecule by binding to and activating the G protein-coupled receptor SUCNR1 (also known as GPR91).[4][11] This receptor is expressed on the plasma membrane of various cell types, including immune cells, adipocytes, and renal cells.[1][12] SUCNR1 activation triggers downstream signaling cascades through two main G protein families: Gq and Gi.[13][14] The Gq pathway leads to intracellular calcium mobilization and activation of protein kinase C (PKC), while the Gi pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[1] This signaling can modulate a range of cellular functions, from promoting inflammation and immune cell maturation to regulating blood pressure and lipolysis.[1][12]



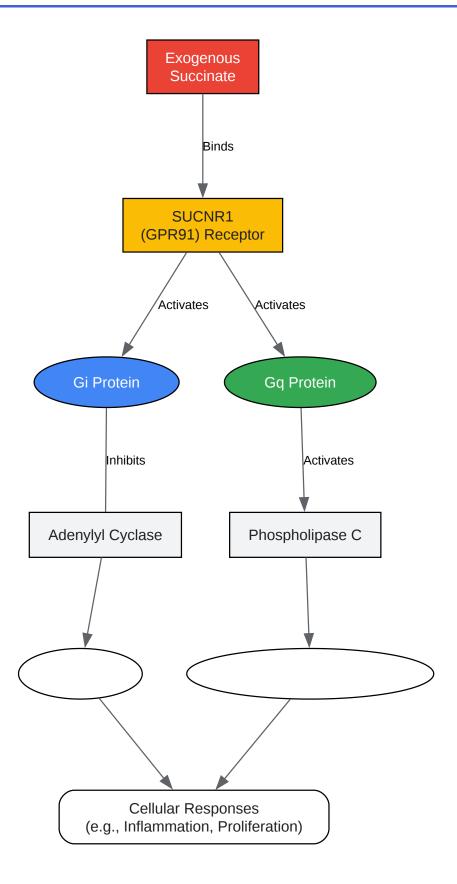


Diagram 3: Exogenous Succinate Signaling via the SUCNR1 Receptor.



Methodologies for Differentiating Succinate Pools

Distinguishing the metabolic fate and signaling impact of endogenous versus exogenous succinate requires specialized techniques. Stable isotope tracing is the definitive method for this purpose.

The Gold Standard: Stable Isotope-Resolved Metabolomics (SIRM)

SIRM is a powerful technique that uses nutrients enriched with stable isotopes (e.g., ¹³C, ¹⁵N) as metabolic tracers.[15] To differentiate succinate pools, cells or organisms are supplied with uniformly labeled ¹³C-succinate ([U-¹³C]-succinate) in the extracellular medium. This labeled exogenous succinate can be tracked as it is transported into the cell and metabolized. Mass spectrometry is then used to distinguish the labeled (exogenous) succinate and its downstream metabolites from their unlabeled (endogenous) counterparts.[15][16][17] This approach allows for the precise quantification of succinate uptake, its contribution to the TCA cycle, and its role in other metabolic pathways, providing a clear picture of the distinct roles of each pool.[18]

Experimental Protocol: Stable Isotope Tracing of Exogenous Succinate

The following is a generalized protocol for a SIRM experiment designed to trace exogenous succinate.

- 1. Cell Culture and Treatment:
- Culture cells to the desired confluency.
- The day before the experiment, replace the medium with a medium containing the standard, unlabeled concentration of succinate to allow for metabolic adaptation.
- Apply any experimental treatments (e.g., hypoxia, inflammatory stimuli) for the desired duration.
- 2. Tracer Incubation:
- Remove the adaptation medium and wash cells with a substrate-free medium (e.g., PBS).

Foundational & Exploratory





- Introduce the labeling medium, which is identical to the standard medium but with unlabeled succinate replaced by a known concentration of [U-13C]-succinate.
- Incubate for a specific time course. The duration depends on the pathway of interest; for TCA cycle intermediates, isotopic steady state is often reached within a few hours.[15][17]
- 3. Metabolite Quenching and Extraction:
- To halt all enzymatic activity instantly, rapidly quench the cells. A common method is to aspirate the medium and add a cold quenching solution (e.g., -80°C 80% methanol).
- Scrape the cells in the quenching solution and collect the cell lysate.
- Separate the polar metabolites (which include succinate) from lipids and proteins through centrifugation.
- Collect the supernatant containing the metabolites and dry it down (e.g., using a vacuum concentrator).
- 4. LC-MS/MS or GC-MS Analysis:
- Reconstitute the dried metabolite extract in an appropriate solvent.
- Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas
 Chromatography-Mass Spectrometry (GC-MS). The chromatography step separates the
 metabolites, and the mass spectrometer detects the mass-to-charge ratio of each
 compound.
- The mass difference between labeled ([U-13C]-succinate, M+4) and unlabeled (M+0) succinate allows for their distinct quantification. The labeling patterns in downstream metabolites (e.g., M+4 fumarate, M+4 malate) reveal the metabolic fate of the exogenous succinate.





Diagram 4: Experimental Workflow for Stable Isotope-Resolved Metabolomics (SIRM).

Quantitative Analysis and Data



Quantitative data is essential for understanding the relative contributions of each succinate pool. The tables below summarize key parameters related to succinate signaling and concentration.

Table 1: Succinate Concentrations Under Different Metabolic Conditions This table illustrates how substrate availability can alter the balance between intracellular and extracellular succinate pools. Data is derived from studies on HEK293-T cells.[13]

Energy Substrate	Intracellular Succinate (Relative Peak Area)	Extracellular Succinate (Relative Peak Area)	Implication
Glucose (Glc)	Higher	Lower	Favors intracellular accumulation
Glutamine (Gln)	Lower	Higher	Promotes succinate release

Table 2: Potency of Agonists at the SUCNR1 Receptor This table shows the half-maximal effective concentration (EC₅₀) for succinate and other compounds that activate SUCNR1, indicating the concentration required to elicit a half-maximal response. Lower values indicate higher potency.

Agonist	Reported EC ₅₀ Range (μM)	Ligand Type	Reference(s)
Succinate	20 - 50	Endogenous	[12]
Maleate	~100 - 500 (5-10x lower potency)	Analogue	[12]
cis-Epoxysuccinate (cESA)	Higher potency than succinate	Synthetic Agonist	[13][19]

Conclusion and Future Directions

The differentiation between endogenous and exogenous succinate pools is not merely an academic exercise; it is fundamental to deciphering the complex roles of this metabolite in



health and disease. Endogenous succinate acts as a critical intracellular sensor of metabolic stress, directly linking mitochondrial function to gene expression via HIF- 1α . In contrast, exogenous succinate functions as an extracellular alarm signal, activating the SUCNR1 receptor to orchestrate responses in surrounding tissues.

The methodologies outlined in this guide, particularly stable isotope-resolved metabolomics, provide the necessary tools to dissect these distinct functions. For drug development professionals, understanding which pool of succinate is driving a pathological process is paramount. Targeting succinate transporters like MCT1 could modulate the effects of exogenous succinate, while targeting enzymes in its endogenous production pathway could alleviate intracellular accumulation. As research continues, the precise quantification and functional analysis of these separate succinate pools will undoubtedly unveil new therapeutic targets for a host of metabolic and inflammatory disorders.

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